butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core fused with a pyrrole ring, along with a butyl ester and an amino group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatins with o-phenylenediamine, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as Brønsted acids or metal nanoparticles to facilitate the formation of the quinoxaline core .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as phosphate-based fertilizers, can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit key enzymes involved in viral replication, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoxaline derivatives: Widely studied for their potential in medicinal chemistry and material science.
Uniqueness
Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
butyl 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O2/c1-2-3-15-29-23(28)19-20-22(26-18-12-8-7-11-17(18)25-20)27(21(19)24)14-13-16-9-5-4-6-10-16/h4-12H,2-3,13-15,24H2,1H3 |
InChI Key |
HFNQHDQAGHPDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4)N |
Origin of Product |
United States |
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